(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
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Overview
Description
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene is a chiral organic compound with a unique structure characterized by a cyclohexene ring substituted with tert-butyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral catalyst to achieve the (3S,5S) configuration. The reaction conditions often include controlled temperature and pressure to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The process is designed to maximize efficiency and minimize by-products, ensuring a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can further modify the cyclohexene ring or the substituents.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or other reduced derivatives.
Scientific Research Applications
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene exerts its effects depends on its specific application. In chemical reactions, its stereochemistry influences the outcome of reactions and the formation of specific products. In biological systems, the compound may interact with chiral receptors or enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene: The enantiomer of the compound with opposite stereochemistry.
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohexane: A similar compound with a fully saturated ring.
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-2-ene: A compound with a double bond in a different position.
Uniqueness
(3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene is unique due to its specific stereochemistry and the presence of both tert-butyl and dimethyl groups on the cyclohexene ring. This combination of features makes it valuable in stereoselective synthesis and research applications.
Properties
CAS No. |
66820-14-2 |
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Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
(3S,5S)-5-tert-butyl-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C12H22/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6,9,11H,7-8H2,1-5H3/t9-,11+/m1/s1 |
InChI Key |
VCFDZQNKXJWFLP-KOLCDFICSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CC(=C1)C)C(C)(C)C |
Canonical SMILES |
CC1CC(CC(=C1)C)C(C)(C)C |
Origin of Product |
United States |
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